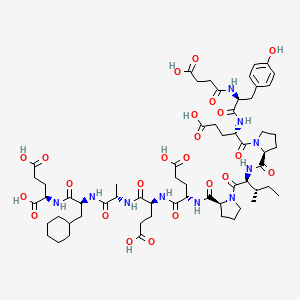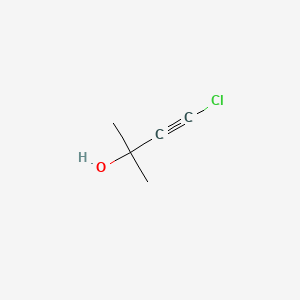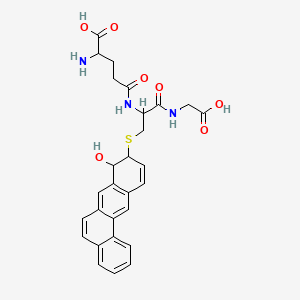
Glycine, N-(S-(8,9-dihydro-8-hydroxybenz(a)anthracen-9-yl)-N-L-gamma-glutamyl-L-cysteinyl)-, (8R-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(S-(8,9-dihydro-8-hydroxybenz(a)anthracen-9-yl)-N-L-gamma-glutamyl-L-cysteinyl)-, (8R-trans)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes glycine, a dihydroxybenz(a)anthracene moiety, and a gamma-glutamyl-cysteinyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(S-(8,9-dihydro-8-hydroxybenz(a)anthracen-9-yl)-N-L-gamma-glutamyl-L-cysteinyl)-, (8R-trans)- typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions and purification methods is essential to achieve high yields and purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the dihydroxybenz(a)anthracene moiety can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization and derivatization reactions.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets may make it a candidate for drug development or as a diagnostic tool.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Glycine, N-(S-(8,9-dihydro-8-hydroxybenz(a)anthracen-9-yl)-N-L-gamma-glutamyl-L-cysteinyl)-, (8R-trans)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are necessary to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Similar compounds include other glycine derivatives, dihydroxybenz(a)anthracene derivatives, and gamma-glutamyl-cysteinyl compounds. Each of these compounds shares structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness
The uniqueness of Glycine, N-(S-(8,9-dihydro-8-hydroxybenz(a)anthracen-9-yl)-N-L-gamma-glutamyl-L-cysteinyl)-, (8R-trans)- lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and application.
特性
CAS番号 |
82534-99-4 |
|---|---|
分子式 |
C28H29N3O7S |
分子量 |
551.6 g/mol |
IUPAC名 |
2-amino-5-[[1-(carboxymethylamino)-3-[(8-hydroxy-8,9-dihydrobenzo[a]anthracen-9-yl)sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H29N3O7S/c29-21(28(37)38)8-10-24(32)31-22(27(36)30-13-25(33)34)14-39-23-9-7-17-11-19-16(12-20(17)26(23)35)6-5-15-3-1-2-4-18(15)19/h1-7,9,11-12,21-23,26,35H,8,10,13-14,29H2,(H,30,36)(H,31,32)(H,33,34)(H,37,38) |
InChIキー |
ZVBFBPZGHUYRGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B14157643.png)


![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)
![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)

![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)
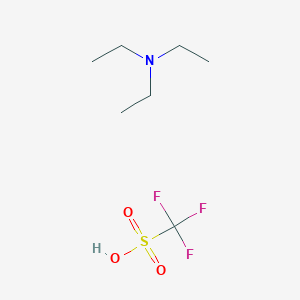
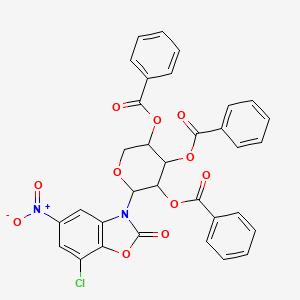

![N-{(E)-[1-(4-bromophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-3-sulfoalanine](/img/structure/B14157699.png)

